molecular formula C10H12O3 B11955329 3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one CAS No. 829-44-7

3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one

Katalognummer: B11955329
CAS-Nummer: 829-44-7
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: VYNGWEOWCIYIDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C₁₀H₁₂O₃This compound is characterized by the presence of both hydroxyl and ketone functional groups, making it a versatile intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one can be achieved through various methods. One common approach involves the reaction of phenolic compounds with butanone under specific conditions. For instance, the reaction between 4-hydroxybenzaldehyde and acetone in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of intermediate compounds. This process ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of fragrances and flavoring agents

Wirkmechanismus

The mechanism of action of 3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels .

Eigenschaften

CAS-Nummer

829-44-7

Molekularformel

C10H12O3

Molekulargewicht

180.20 g/mol

IUPAC-Name

3-hydroxy-1-(4-hydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H12O3/c1-7(11)6-10(13)8-2-4-9(12)5-3-8/h2-5,7,11-12H,6H2,1H3

InChI-Schlüssel

VYNGWEOWCIYIDW-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)C1=CC=C(C=C1)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.